8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one is a complex organic compound with the molecular formula and a molecular weight of 266.34 g/mol. This compound is classified under specialty chemicals and is primarily known for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound's CAS number is 14805-08-4, and it is recognized by several identifiers such as NSC number 100310 and DTXSID50295207 .
The synthesis of 8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one typically involves multi-step processes starting from simpler organic precursors. Common methods include:
Industrial production may utilize optimized synthetic routes that enhance yield and purity through controlled temperature, pressure conditions, and the use of catalysts .
The molecular structure of 8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one can be described using various structural representations:
CC12CCC3=C(C1=CCC2=O)CC4=C3C=CC(=C4)OC
DZHKVLWRUMOGTN-UHFFFAOYSA-N
The structural formula reveals a fused ring system characteristic of polycyclic compounds, which contributes to its unique chemical properties .
Property | Value |
---|---|
CAS Number | 14805-08-4 |
Molecular Formula | C18H20O2 |
Molecular Weight | 266.34 g/mol |
InChI | InChI=1S/C18H20O2/c1... |
Canonical SMILES | CC12CCC3=C(C1=CCC2=O)... |
8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one can participate in several chemical reactions:
These reactions are essential for modifying the compound for various applications in organic synthesis .
The physical and chemical properties of 8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one include:
Property | Value |
---|---|
Physical State | Solid |
Solubility | Organic solvents |
Stability | Stable under proper conditions |
8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one has several significant applications:
The versatility of this compound makes it valuable across multiple scientific disciplines .
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5